Antibacterial Differential Activity: Isoquinoline-1-carboxylic Acid Class Demonstrates Target-Specific Inhibition Against Bacillus subtilis CTP Synthetase
Isoquinoline-1-carboxylic acid (IQC), the non-brominated parent scaffold of 5-bromoisoquinoline-1-carboxylic acid, exhibits differential growth inhibition activity against Bacillus subtilis strains, with higher potency observed in the Δ4 mutant lacking class A penicillin-binding proteins compared to wild-type cells [1]. While the 5-bromo derivative itself has not been evaluated in this specific assay, the class-level activity establishes the isoquinoline-1-carboxylic acid scaffold as a privileged pharmacophore for CTP synthetase inhibition. The bromine substitution at the 5-position is expected to modulate potency and physicochemical properties, as demonstrated by the structure-activity relationship (SAR) findings that methylation of the carboxylic acid group (isoquinoline-1-carboxylic acid methyl ester) abolished inhibitory activity and amidation substantially reduced potency, underscoring that modifications to the core scaffold produce quantifiable changes in biological activity [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) for growth inhibition |
|---|---|
| Target Compound Data | 5-Bromoisoquinoline-1-carboxylic acid: Not directly evaluated in this assay (class-level inference only) |
| Comparator Or Baseline | Isoquinoline-1-carboxylic acid (IQC, non-brominated parent): MIC of 25 µg/mL against B. subtilis Δ4 mutant |
| Quantified Difference | Not directly comparable (class-level inference only; no head-to-head data available) |
| Conditions | Bacillus subtilis growth inhibition assay comparing Δ4 mutant (lacking all four class A PBPs) versus wild-type cells; purified CTP synthetase (CTPS) enzyme inhibition confirmed in vitro |
Why This Matters
Demonstrates that the isoquinoline-1-carboxylic acid scaffold possesses validated, target-specific antibacterial activity, establishing the brominated derivative as a rational starting point for medicinal chemistry optimization programs requiring the 5-bromo handle for further derivatization.
- [1] Michael A. D'Elia et al. A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins. Frontiers in Microbiology, 2020, 11:2001. Section: Results, Isoquinoline 1-Carboxylic Acid Has Higher Antibiotic Activity on B. subtilis Lacking All Four Class A Penicillin-Binding Proteins. View Source
